2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide
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Overview
Description
2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein kinase C (PKC) and has shown promising results in various preclinical studies.
Mechanism of Action
The mechanism of action of 2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide involves the inhibition of protein kinase C (2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide), which plays a crucial role in cell proliferation and survival. By inhibiting 2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide, 2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide can induce cell cycle arrest and apoptosis in cancer cells. It can also reduce the production of amyloid beta, a protein that is associated with the development of Alzheimer's disease.
Biochemical and Physiological Effects:
2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, reduce the production of amyloid beta, and improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide in lab experiments is its potent inhibitory activity against protein kinase C. This makes it a valuable tool for studying the role of 2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide in various cellular processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide. One direction is to further investigate its potential therapeutic applications in cancer and neurodegenerative disorders. Another direction is to develop more potent and selective inhibitors of 2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide based on the structure of 2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide. Additionally, more research is needed to understand the mechanism of action of this compound and its effects on cellular signaling pathways.
Synthesis Methods
The synthesis of 2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide involves the reaction of 2-cyanoacetamide with ethyl 3-bromo-4-methoxybenzoate in the presence of potassium carbonate. The resulting compound is then reacted with 5-(4-nitrophenyl)-2-furaldehyde in the presence of sodium methoxide to obtain the final product.
Scientific Research Applications
2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various types of cancer, including breast, lung, and prostate cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
(E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5/c1-2-29-19-5-3-4-17(13-19)24-22(26)16(14-23)12-20-10-11-21(30-20)15-6-8-18(9-7-15)25(27)28/h3-13H,2H2,1H3,(H,24,26)/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAFZHQEWQJWHY-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide |
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